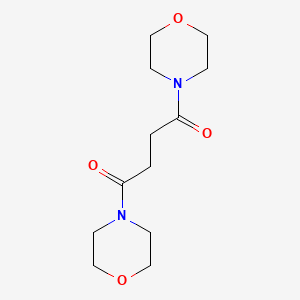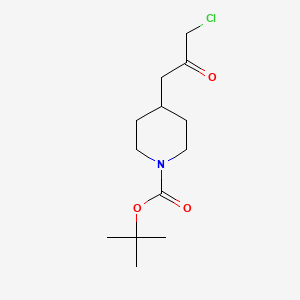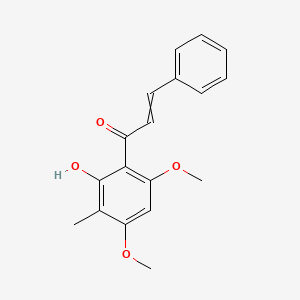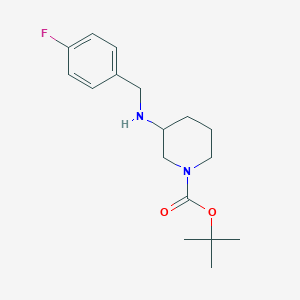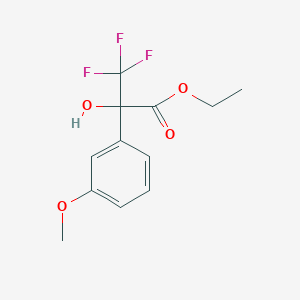![molecular formula C16H21F3N2O2 B15147777 Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate CAS No. 887590-20-7](/img/structure/B15147777.png)
Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Coupling with the Phenyl Group: The phenyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the azetidine ring, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. It is often used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine
In medicine, the compound is explored for its therapeutic potential. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, such as metabolic stability and bioavailability. It is investigated for its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
作用機序
The mechanism of action of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
類似化合物との比較
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring structure but lacks the trifluoromethyl and phenyl groups.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: This compound has a similar azetidine ring but features a cyanomethylidene group instead of the trifluoromethyl and phenyl groups.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group in place of the trifluoromethyl and phenyl groups.
Uniqueness
The uniqueness of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate lies in the combination of the trifluoromethyl group and the phenyl group attached to the azetidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous for drug development and other applications.
特性
CAS番号 |
887590-20-7 |
|---|---|
分子式 |
C16H21F3N2O2 |
分子量 |
330.34 g/mol |
IUPAC名 |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-7-5-4-6-12(13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
InChIキー |
IQMZEOCLIHRFKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


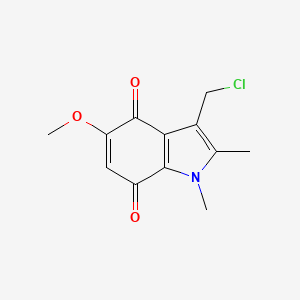
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)

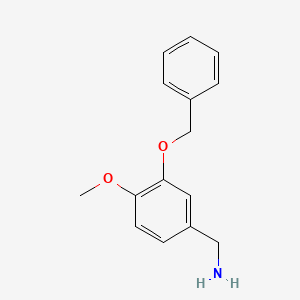


![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)
